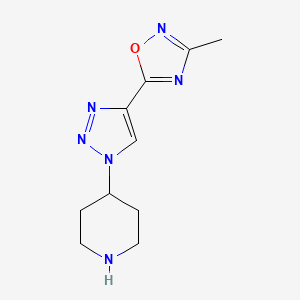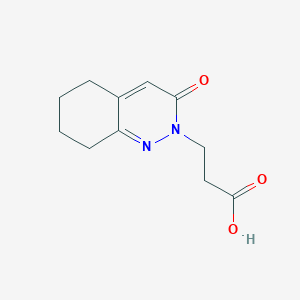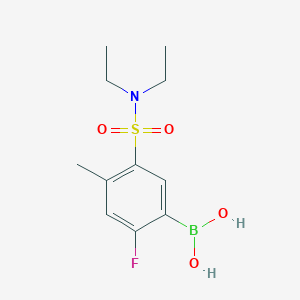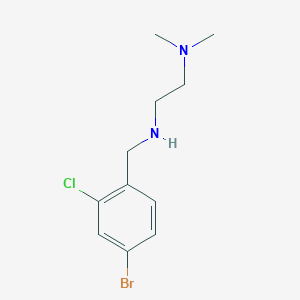
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine
Vue d'ensemble
Description
“1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C11H18N4. It has been mentioned in the context of various research studies .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been described in various studies . For instance, one study discussed the synthesis of a series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrazole ring attached to a piperidine ring via an amine group . The pyrazole ring is substituted with a cyclopropyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds with similar structures have been studied for their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively documented in the available literature .
Applications De Recherche Scientifique
Synthesis and Molecular Structure Investigations
Researchers have synthesized and investigated the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This study highlighted the importance of intermolecular interactions controlling molecular packing and analyzed these interactions using Hirshfeld calculations and DFT calculations. The findings suggest the significance of H...H, N...H, and H...C contacts in determining the molecular structure of these compounds (Shawish et al., 2021).
Synthesis of Pyrazolyl Aminopyrimidine Derivatives
A series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines were designed and synthesized. These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. Some analogs showed significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Synthesis and Antibacterial Properties of Novel Bis(Pyrazole-Benzofuran) Hybrids
Researchers synthesized novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine and evaluated its in vitro antibacterial and cytotoxic activities. The study revealed that certain compounds, such as 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine 5e, exhibited strong antibacterial efficacies against various bacterial strains, including MRSA and VRE. These findings highlight the potential of these compounds in treating bacterial infections and inhibiting biofilms (Mekky & Sanad, 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine is the Calcium/calmodulin-dependent protein kinase type II subunit beta . This protein plays a crucial role in various cellular functions, including cell cycle regulation and signal transduction.
Mode of Action
This compound interacts with its target by binding to the active site of the kinase. This interaction inhibits the kinase’s activity, leading to changes in the cell’s signaling pathways .
Biochemical Pathways
The compound affects the p21-activated kinase 4 (PAK4) pathway . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . By inhibiting this pathway, the compound can influence cell growth, apoptosis, and cytoskeleton functions .
Result of Action
The compound’s action results in significant inhibitory activity against PAK4 . This leads to potent antiproliferative activity against certain cell lines and inhibits cell cycle distribution, migration, and invasion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature . Furthermore, the compound’s efficacy can be influenced by the cellular environment, including the presence of other signaling molecules and the state of the target cells .
Propriétés
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-9-3-5-15(6-4-9)11-7-10(13-14-11)8-1-2-8/h7-9H,1-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDNJYSCELQZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)



![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)






